3-Carbamoyl-5-(chlorosulfonyl)benzoic acid

Overview

Description

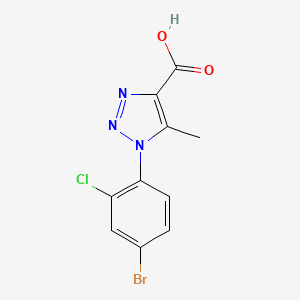

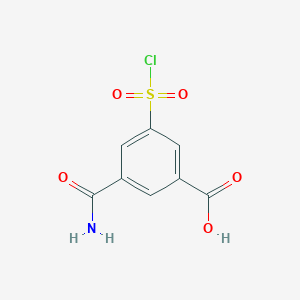

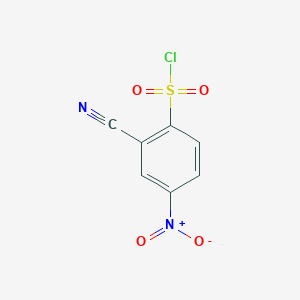

3-Carbamoyl-5-(chlorosulfonyl)benzoic acid is a chemical compound with the CAS Number: 1099186-87-4 . It has a molecular weight of 263.66 . The IUPAC name for this compound is 3-(aminocarbonyl)-5-(chlorosulfonyl)benzoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClNO5S/c9-16(14,15)6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H2,10,11)(H,12,13) . This code provides a detailed description of the molecule’s structure.Scientific Research Applications

Environmental Applications

Innovative uses of carbamoyl benzoic acids have been explored in environmental engineering, specifically in the coagulation-flocculation processes of wastewater treatment. These compounds have demonstrated potential for removing hazardous heavy metals, such as Pb^2+, Cu^2+, and Hg^2+, from metal plating wastewater through their ability to bind metallic ions under specific physicochemical conditions. The amide substituent in the carbamoyl benzoic acids induces a specific affinity toward the metallic ions, suggesting that these compounds could significantly contribute to environmental remediation efforts by improving the efficiency of heavy metal removal from contaminated water sources (Martinez-Quiroz et al., 2017).

Material Science Applications

Carbamoyl benzoic acids are also relevant in material science, where they are utilized in the synthesis of polymer-rare earth complexes. These complexes exhibit fluorescence emission, which can be leveraged in various applications including sensors and optical devices. The use of aryl carboxylic acid-functionalized polystyrene and rare earth ions, such as Tb(III), has been shown to produce complexes with strong fluorescence emission due to an "Antenna Effect." This effect enhances the luminescence of the central metal ion in the complex, indicating potential applications in the development of new luminescent materials (Gao et al., 2012).

Chemical Engineering and Catalysis

Further research into carbamoyl benzoic acids reveals their role in chemical engineering and catalysis. For instance, these compounds have been studied for their ability to act as efficient catalysts in organic synthesis, including the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions. Such catalytic activities highlight the versatility of carbamoyl benzoic acids in facilitating various chemical transformations, which is crucial for the development of new synthetic methodologies and the production of novel organic compounds (Karimi-Jaberi et al., 2012).

Mechanism of Action

Target of Action

It is known that sulfonyl halides, such as 3-carbamoyl-5-(chlorosulfonyl)benzoic acid, are often used in the synthesis of novel anthranilic acid class of pparδ (peroxisome proliferator-activated receptor δ) partial agonists .

Mode of Action

It is known that sulfonyl halides can participate in various chemical reactions, including substitutions and additions, due to the good leaving group ability of the sulfonyl group .

Biochemical Pathways

If it acts as a pparδ agonist, it could potentially influence lipid metabolism, inflammation, and energy homeostasis .

Result of Action

If it acts as a pparδ agonist, it could potentially influence gene expression related to lipid metabolism, inflammation, and energy homeostasis .

Properties

IUPAC Name |

3-carbamoyl-5-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5S/c9-16(14,15)6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUSMLVZXXQCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517736.png)

![5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B1517744.png)

![[1-(3-Methylphenyl)cyclopentyl]methanamine](/img/structure/B1517747.png)

![N-[(2-aminophenyl)methyl]-N-methylcyclohexanecarboxamide](/img/structure/B1517754.png)

![5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517756.png)